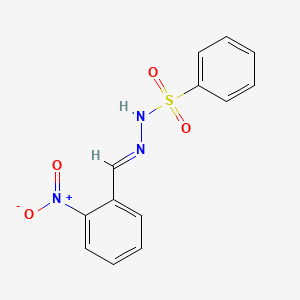
N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" is a compound of interest due to its complex structure and potential for various applications in chemical and pharmacological research. This compound is part of a broader class of thiophene derivatives, known for their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions, starting from basic thiophene structures and incorporating various functional groups to achieve the desired compound. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, showcasing the versatility of thiophene chemistry (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the complex structures and substitution patterns of these compounds. For example, close structural analogs have been synthesized and structurally characterized, revealing insights into their molecular conformations and supramolecular aggregation (Sagar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of compounds closely related to N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide have been synthesized for their potential biological activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been investigated for their diuretic activities in vivo, revealing promising candidates for further exploration in the field of diuretic drug development (Yar & Ansari, 2009). Similarly, benzothiophene carboxamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum enoyl‐ACP reductase, offering a pathway for the development of new antimalarials (Banerjee et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of thiophene-3-carboxamide derivatives have been investigated, showing that compounds with specific structural features can exhibit significant biological activity. This research underscores the importance of these compounds in developing new antimicrobial and antifungal agents, highlighting the chemical versatility and application breadth of N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide derivatives (Vasu et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-phenylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(20-19-9-5-4-8-17(19)14-24-20)22-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHYSDJUQMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)